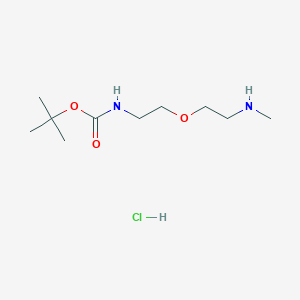
N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride”, also known as “N-Boc-MeAEEOH”, is a chemical compound with the molecular formula C10H23ClN2O3 . It is a valuable intermediate in the synthesis of various compounds.
Molecular Structure Analysis
The molecular weight of “N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride” is 254.75 g/mol . The canonical SMILES representation isCC(C)(C)OC(=O)NCCOCCNC.Cl . Physical And Chemical Properties Analysis
“N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride” has a molecular weight of 254.75 g/mol and a molecular formula of C10H22N2O3·HCl . It has a complexity of 178, a topological polar surface area of 59.6Ų, and a rotatable bond count of 8 .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics Studies : Research on the pharmacokinetics of drugs like mexiletine, which shares structural similarities with N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride, helps in understanding how such compounds are absorbed, distributed, metabolized, and excreted in the body. A study on mexiletine demonstrated no significant age-related differences in its pharmacokinetic parameters, which could inform dosing considerations for related compounds (el Allaf et al., 1986).
Toxicology and Safety Studies : Investigating the toxicological profiles and safety of chemical compounds is crucial for their application in scientific research. Studies on drugs like mebeverine, which is metabolized into N-substituted ethylamphetamine derivatives, help in understanding the potential toxicological implications and safety profiles of structurally related compounds, including N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride (Kraemer et al., 2001).
Radiopharmaceutical Applications : The development of synthetic polymers for use in blood pool imaging demonstrates the potential of chemically engineered compounds in diagnostic imaging and medical research. Such studies provide a framework for exploring the use of N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride in the development of novel imaging agents and diagnostic tools (Callahan et al., 1998).
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-(methylamino)ethoxy]ethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3.ClH/c1-10(2,3)15-9(13)12-6-8-14-7-5-11-4;/h11H,5-8H2,1-4H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINSJAJEEZREPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCNC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


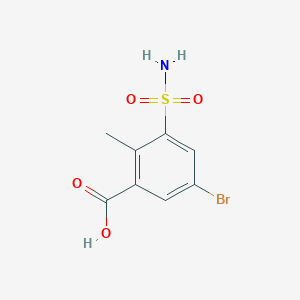
![2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B1376776.png)

![7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1376778.png)
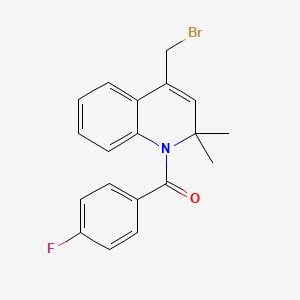
![1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1376780.png)
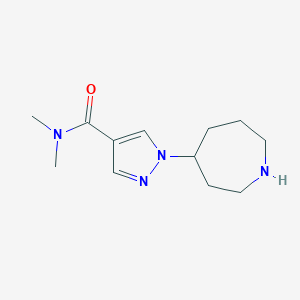
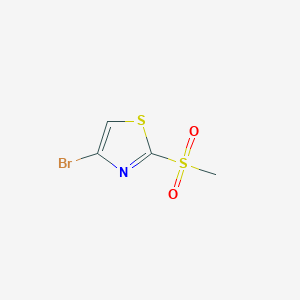
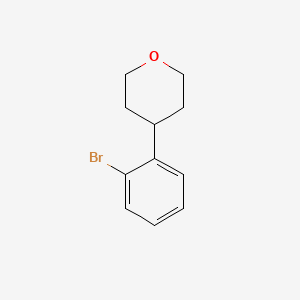

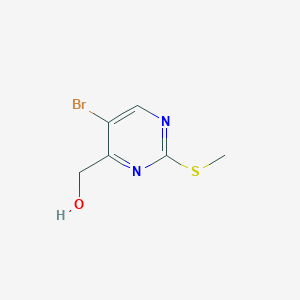
![Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate](/img/structure/B1376788.png)
![4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B1376790.png)